molecular formula C12H25NOSi B14011402 Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine

Cat. No.: B14011402
M. Wt: 227.42 g/mol
InChI Key: LITROSQEWIXCCG-GGWWSXTCSA-N
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Description

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[310]hexan-6-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[310]hexan-6-amine typically involves multiple steps, starting from simpler precursors One common approach is to first construct the bicyclic hexane core through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amine group.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-ol: Similar structure but with a hydroxyl group instead of an amine.

    Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine is unique due to its specific combination of a bicyclic structure and the presence of both a tert-butyldimethylsilyl protecting group and an amine functionality. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H25NOSi

Molecular Weight

227.42 g/mol

IUPAC Name

(1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C12H25NOSi/c1-12(2,3)15(4,5)14-8-6-9-10(7-8)11(9)13/h8-11H,6-7,13H2,1-5H3/t8?,9-,10+,11?

InChI Key

LITROSQEWIXCCG-GGWWSXTCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1C[C@@H]2[C@H](C1)C2N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1)C2N

Origin of Product

United States

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